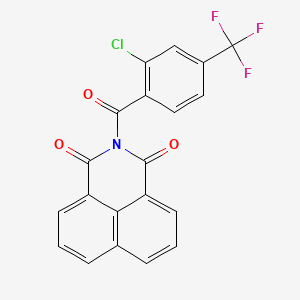
Transketolase-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Transketolase-IN-3 is a useful research compound. Its molecular formula is C20H9ClF3NO3 and its molecular weight is 403.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Transketolase-IN-3 is a compound that targets transketolase enzymes, which are pivotal in various metabolic pathways, particularly in the pentose phosphate pathway (PPP). This article delves into the biological activity of this compound, examining its effects on enzyme kinetics, regulatory mechanisms, and implications in different biological systems.
Overview of Transketolases
Transketolases (TKs) are key enzymes in carbohydrate metabolism, facilitating the interconversion of sugars. They play a crucial role in the PPP, which is essential for nucleotide synthesis and cellular redox balance. The activity of transketolases is linked to several metabolic disorders and diseases, making them important targets for research and drug development.
This compound functions by inhibiting transketolase activity, which can lead to altered metabolic fluxes in cells. This inhibition affects the balance between glycolysis and the PPP, potentially impacting cellular proliferation and survival.
Enzyme Kinetics
The kinetics of transketolase can be characterized by parameters such as maximum reaction velocity (Vmax) and Michaelis-Menten constant (Km). Studies have shown that different isoenzymes exhibit varying kinetic properties:
| Isoenzyme | Vmax (μM NADH consumed/s) | Km (μM) | Catalytic Efficiency (mM−1s−1) |
|---|---|---|---|
| TktA | 539 - 1362 | 80 - 739 | 1.02 × 10^8 - 1.06 × 10^9 |
| TktB | Comparable to TktA | Comparable to TktA | Comparable to TktA |
| TktC | Lower than TktA | Higher than TktA | Lower than TktA |
These values indicate that TktA is primarily responsible for transketolase activity in Salmonella enterica, contributing over 88% of the total activity observed in wild-type cells .
Case Studies
- Salmonella enterica : Research demonstrated that transketolases are vital for the pathogenicity of S. enterica. The knockout of transketolase genes resulted in significant reductions in bacterial growth and virulence factors, highlighting the enzyme's role in metabolic adaptation during infection .
- Plant Systems : In tobacco plants, overexpression of plastid transketolase led to chlorosis and impaired growth due to thiamine deficiency. This suggests that while enhancing TK activity can boost carbon assimilation, it must be carefully regulated to avoid detrimental effects on plant health .
- Escherichia coli : A study indicated that transketolase activity modulates glycerol-3-phosphate levels, linking glycolysis with the PPP. Mutations affecting transketolase expression were found to suppress growth defects in E. coli mutants lacking functional TK genes .
Regulatory Mechanisms
Transketolase activity is regulated by several factors, including substrate availability and allosteric effectors. For instance, thiamine pyrophosphate (TPP), a cofactor for TK, is synthesized from intermediates of the PPP and is essential for maintaining enzymatic function. Disruptions in TPP levels can lead to metabolic imbalances and affect cellular processes such as growth and differentiation .
Properties
Molecular Formula |
C20H9ClF3NO3 |
|---|---|
Molecular Weight |
403.7 g/mol |
IUPAC Name |
2-[2-chloro-4-(trifluoromethyl)benzoyl]benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C20H9ClF3NO3/c21-15-9-11(20(22,23)24)7-8-12(15)17(26)25-18(27)13-5-1-3-10-4-2-6-14(16(10)13)19(25)28/h1-9H |
InChI Key |
MQJOKZYPUSULEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C(=O)C4=C(C=C(C=C4)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















